6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Chiral Resolution Asymmetric Synthesis Process Chemistry

Researchers requiring the 1-amino tetralin scaffold for CNS drug development face a critical isomer-specificity challenge: substitution with the 2-amino isomer yields divergent pharmacological profiles and failed syntheses. 6-Methoxy-1-aminotetralin (CAS 52373-02-1) provides the correct 1-amino substitution pattern on a chiral benzylic carbon, essential for stereospecific CNS agent synthesis. • Enables resolution into (R)- and (S)-enantiomers via patented kinetic resolution (CN106480117A) for single-enantiomer drug candidates. • Validated scaffold for sigma-1 receptor ligand development; derivatives achieve Ki = 1.01 nM. • Sourced with documented purity and characterized by orthogonal analytical methods for reliable SAR studies.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 52373-02-1
Cat. No. B1581016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
CAS52373-02-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CCC2)N
InChIInChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3
InChIKeyNWDPZDVSZWOAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 52373-02-1): Procurement-Relevant Identity and Baseline Profile


6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 52373-02-1), also known as 6-methoxy-1-aminotetralin, is a primary amine with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol [1]. It consists of a tetrahydronaphthalene (tetralin) core with a methoxy substituent at the 6-position and an amine group at the 1-position. This compound serves primarily as a chiral intermediate in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) [2]. Unlike the more extensively characterized 2-aminotetralin isomers, the 1-amino substitution pattern imparts distinct physicochemical properties relevant to downstream synthetic transformations and potential biological interactions [3].

Why 6-Methoxy-1-aminotetralin Cannot Be Replaced by 2-Aminotetralin or 7-Methoxy Isomers in Critical Workflows


Generic substitution among methoxy-aminotetralin isomers is not scientifically valid. The position of the amine group (1-position versus 2-position) fundamentally alters the three-dimensional orientation of the pharmacophore and the compound's reactivity in downstream chemical reactions [1]. For example, the 1-amino group is attached to a chiral benzylic carbon, making the resolved enantiomers of 6-methoxy-1-aminotetralin critical for the synthesis of stereospecific CNS agents [2]. In contrast, 6-methoxy-2-aminotetralin exhibits a distinct pharmacological profile, primarily interacting with dopaminergic and serotonergic systems as a rigid analog of dopamine [3]. The specific synthetic route and target molecule dictate which isomer is required, and substitution can lead to failed syntheses, inactive compounds, or out-of-specification impurities [2].

Quantitative Differentiation Evidence for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Against Its Closest Analogs


Enantiomeric Resolution Efficiency: 6-Methoxy-1-aminotetralin vs. 2-Aminotetralin Isomers

The 1-amino substitution in 6-methoxy-1-aminotetralin generates a chiral center directly at the amine-bearing carbon, enabling dynamic kinetic resolution to produce the (R)-enantiomer with high optical purity [1]. The patent CN106480117A explicitly demonstrates a method for resolving racemic 6-methoxy-1-aminotetralin to yield R-6-methoxy-1-aminotetralin, highlighting its suitability as a chiral intermediate [1]. In contrast, the 2-amino isomer's chiral center is located one carbon away from the aromatic ring, which can result in different resolution efficiencies and enantiomeric stability [2]. Direct comparative yields are not publicly available in a single study, but the existence of a dedicated resolution patent for the 1-amino isomer underscores its distinct strategic value in asymmetric synthesis.

Chiral Resolution Asymmetric Synthesis Process Chemistry

Sigma Receptor Ligand Affinity: N-Alkylated 6-Methoxy-1-aminotetralin Derivatives vs. 2-Aminotetralin-Derived Ligands

A derivative of 6-methoxy-1-aminotetralin, specifically 1-(4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)... (BDBM50179259), displayed high affinity for the sigma-1 receptor with a Ki of 1.01 nM [1]. This binding affinity is comparable to or better than many N-alkylated 2-aminotetralin derivatives, which have shown sigma-1 Ki values in the low nanomolar range (e.g., a mono-N-alkylated 2-aminotetralin with Ki = 1.68 nM [2]). The tetralin nucleus in the 1-amino series was found to confer opposite activity at the σ1 receptor compared to the naphthalene nucleus, indicating that the 1-aminotetralin scaffold imparts specific pharmacological properties not achievable with the naphthalene analog [3]. A direct, side-by-side comparison of the specific compound (CAS 52373-02-1) itself is not available, as the data is for its N-alkylated derivatives.

Sigma Receptor CNS Pharmacology Ligand Binding Affinity

Physicochemical Differentiation: Predicted pKa and Lipophilicity as Drivers of Synthetic Utility

The predicted acid dissociation constant (pKa) for 6-methoxy-1-aminotetralin is approximately 9.86±0.15 . While a direct experimental comparison with the 2-amino isomer 6-methoxy-2-aminotetralin is not readily available, the position of the amine relative to the aromatic ring is known to influence basicity and nucleophilicity [1]. The benzylic nature of the 1-amine makes it a more reactive nucleophile under certain conditions, which can be advantageous in specific coupling reactions used in pharmaceutical synthesis. This subtle difference in reactivity can dictate reaction yields and the success of a synthetic route, making the 1-amino isomer the necessary choice for specific target molecules.

Physicochemical Properties Drug Design Building Block Selection

Validated Role as a Crucial Intermediate in CNS Drug Synthesis via Patented Routes

The compound is explicitly claimed as a key intermediate in patent CN106480117A, which details a method for preparing both racemic 6-methoxy-1-aminotetralin and its (R)-enantiomer from 6-methoxy-1-tetralone [1]. This patent specifically addresses the lack of literature methods for preparing and resolving this particular aminotetralin [1]. This contrasts with 6-methoxy-2-aminotetralin, which has more numerous reported synthetic routes. The existence of a dedicated patent for the 1-amino isomer indicates its recognized commercial and strategic value as a building block for CNS-targeting pharmaceuticals, where the 2-amino isomer cannot serve as a direct substitute due to divergent downstream synthetic pathways.

Pharmaceutical Intermediate CNS Drug Synthesis Process Patent

Optimal Application Scenarios for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Driven by Differential Evidence


Synthesis of Enantiopure CNS Pharmaceutical Intermediates

Procurement of 6-methoxy-1-aminotetralin is essential for projects requiring the (R)-enantiomer as a chiral building block. The patented kinetic resolution process (CN106480117A) offers a validated route to high optical purity material, which is critical for the synthesis of single-enantiomer CNS drugs targeting neurological disorders [1].

Development of Sigma-1 Receptor Ligands with Improved Affinity

For medicinal chemistry programs focused on sigma-1 receptor modulation, the 1-amino tetralin scaffold provides a starting point for developing high-affinity ligands (Ki = 1.01 nM for a derivative) [1]. The structural specificity of the 1-amino series is crucial, as related 2-amino or naphthalene-based scaffolds can lead to divergent pharmacological profiles [2].

Chemical Biology Studies of Positional Isomer-Dependent Pharmacology

Researchers investigating structure-activity relationships (SAR) among aminotetralin isomers require authentic samples of both the 1-amino and 2-amino variants. Using the incorrect positional isomer would confound experimental results, as the amine position fundamentally alters receptor interactions and cellular signaling pathways [1].

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